molecular formula C12H17NO B6362878 N,N-Dimethyl-3-(3-methylphenyl)-propanamide CAS No. 1252282-01-1

N,N-Dimethyl-3-(3-methylphenyl)-propanamide

Cat. No.: B6362878
CAS No.: 1252282-01-1
M. Wt: 191.27 g/mol
InChI Key: IRLHVRMGPVUWPC-UHFFFAOYSA-N
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Description

N,N-Dimethyl-3-(3-methylphenyl)-propanamide: is an organic compound with a molecular formula of C12H17NO It is a derivative of propanamide, where the amide nitrogen is substituted with two methyl groups and the propanamide chain is attached to a 3-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3-(3-methylphenyl)-propanamide typically involves the reaction of 3-methylbenzoyl chloride with N,N-dimethylamine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-Methylbenzoyl chloride+N,N-DimethylamineThis compound\text{3-Methylbenzoyl chloride} + \text{N,N-Dimethylamine} \rightarrow \text{this compound} 3-Methylbenzoyl chloride+N,N-Dimethylamine→this compound

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-Dimethyl-3-(3-methylphenyl)-propanamide can undergo oxidation reactions, particularly at the methyl groups attached to the nitrogen atom. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Common Reagents and Conditions:

    Oxidation: KMnO4 in an alkaline medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: HNO3 and H2SO4 for nitration.

Major Products Formed:

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of N,N-dimethyl-3-(3-methylphenyl)-propanamine.

    Substitution: Formation of nitro-substituted derivatives.

Scientific Research Applications

Chemistry: N,N-Dimethyl-3-(3-methylphenyl)-propanamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound can be used to study the effects of amide derivatives on biological systems. It may also serve as a model compound for investigating the metabolism and biotransformation of amides.

Medicine: this compound has potential applications in medicinal chemistry. It can be used as a precursor for the synthesis of pharmaceutical agents, particularly those targeting the central nervous system.

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various chemical processes and formulations.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-(3-methylphenyl)-propanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N,N-Dimethyl-3-(3-chlorophenyl)-propanamide
  • N,N-Dimethyl-3-(3-nitrophenyl)-propanamide
  • N,N-Dimethyl-3-(3-methoxyphenyl)-propanamide

Comparison: N,N-Dimethyl-3-(3-methylphenyl)-propanamide is unique due to the presence of the 3-methyl group on the aromatic ring. This structural feature can influence its chemical reactivity and biological activity. Compared to its analogs with different substituents on the aromatic ring, the methyl group may enhance lipophilicity and affect the compound’s interaction with biological targets.

Properties

IUPAC Name

N,N-dimethyl-3-(3-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-10-5-4-6-11(9-10)7-8-12(14)13(2)3/h4-6,9H,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRLHVRMGPVUWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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